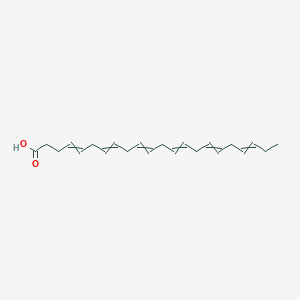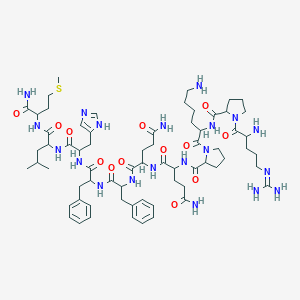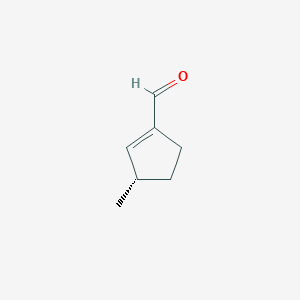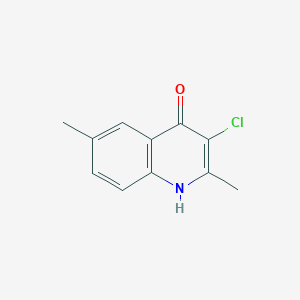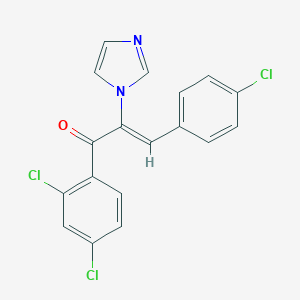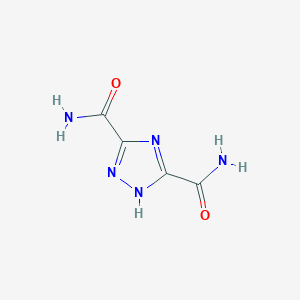
1H-1,2,4-Triazole-3,5-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,2,4-Triazole-3,5-dicarboxamide, also known as TDC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TDC is a heterocyclic compound that contains two carboxamide groups and a triazole ring. It has a molecular weight of 194.1 g/mol and a melting point of 292-294°C. TDC has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用机制
The mechanism of action of 1H-1,2,4-Triazole-3,5-dicarboxamide is not fully understood. However, it has been suggested that 1H-1,2,4-Triazole-3,5-dicarboxamide inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and cancer cell growth. 1H-1,2,4-Triazole-3,5-dicarboxamide has also been shown to inhibit the activity of bacterial enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects
1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. 1H-1,2,4-Triazole-3,5-dicarboxamide has also been found to inhibit the growth of cancer cells and bacteria. Additionally, 1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to have low toxicity in vitro and in vivo.
实验室实验的优点和局限性
1H-1,2,4-Triazole-3,5-dicarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity. 1H-1,2,4-Triazole-3,5-dicarboxamide has also been shown to have a broad range of applications, including anti-inflammatory, anti-cancer, and anti-microbial properties. However, 1H-1,2,4-Triazole-3,5-dicarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 1H-1,2,4-Triazole-3,5-dicarboxamide has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on 1H-1,2,4-Triazole-3,5-dicarboxamide. One area of research is the development of 1H-1,2,4-Triazole-3,5-dicarboxamide-based drugs for the treatment of inflammatory diseases, cancer, and bacterial infections. Another area of research is the optimization of 1H-1,2,4-Triazole-3,5-dicarboxamide synthesis methods to improve yield and purity. Additionally, research can be conducted to investigate the mechanism of action of 1H-1,2,4-Triazole-3,5-dicarboxamide and its potential interactions with other drugs. Finally, research can be conducted to investigate the potential of 1H-1,2,4-Triazole-3,5-dicarboxamide as a diagnostic tool for cancer and bacterial infections.
Conclusion
In conclusion, 1H-1,2,4-Triazole-3,5-dicarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 1H-1,2,4-Triazole-3,5-dicarboxamide has been synthesized using various methods, and its mechanism of action has been extensively studied. 1H-1,2,4-Triazole-3,5-dicarboxamide has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1H-1,2,4-Triazole-3,5-dicarboxamide has several advantages for lab experiments, including low toxicity and a broad range of applications. However, 1H-1,2,4-Triazole-3,5-dicarboxamide has some limitations, including low solubility in water and low bioavailability. There are several future directions for research on 1H-1,2,4-Triazole-3,5-dicarboxamide, including the development of 1H-1,2,4-Triazole-3,5-dicarboxamide-based drugs and optimization of synthesis methods.
合成方法
1H-1,2,4-Triazole-3,5-dicarboxamide can be synthesized using various methods. One of the most common methods is the reaction of 1,2,4-triazole-3,5-dicarboxylic acid with thionyl chloride and then with ammonia. The resulting product is 1H-1,2,4-Triazole-3,5-dicarboxamide. Another method involves the reaction of 1,2,4-triazole-3,5-dicarboxylic acid with oxalyl chloride and then with ammonia. The yield of 1H-1,2,4-Triazole-3,5-dicarboxamide using these methods ranges from 50-60%.
科学研究应用
1H-1,2,4-Triazole-3,5-dicarboxamide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. 1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1H-1,2,4-Triazole-3,5-dicarboxamide has been shown to inhibit the growth of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
111340-55-7 |
|---|---|
产品名称 |
1H-1,2,4-Triazole-3,5-dicarboxamide |
分子式 |
C4H5N5O2 |
分子量 |
155.12 g/mol |
IUPAC 名称 |
1H-1,2,4-triazole-3,5-dicarboxamide |
InChI |
InChI=1S/C4H5N5O2/c5-1(10)3-7-4(2(6)11)9-8-3/h(H2,5,10)(H2,6,11)(H,7,8,9) |
InChI 键 |
CNKWYSDYKQZVGN-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NN1)C(=O)N)C(=O)N |
规范 SMILES |
C1(=NC(=NN1)C(=O)N)C(=O)N |
同义词 |
1H-1,2,4-Triazole-3,5-dicarboxamide(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




